molecular formula C24H17ClN4O4 B2770569 2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291857-25-4

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B2770569
M. Wt: 460.87
InChI Key: JRGZCAKSACEDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a dimethoxyphenyl group, an oxadiazole ring, and a phthalazinone ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the chlorophenyl group could undergo further substitution reactions, while the oxadiazole ring could participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the chlorophenyl group could make the compound relatively non-polar and lipophilic, while the presence of the oxadiazole ring could introduce some polarity .

Scientific Research Applications

Anti-inflammatory Activity

The synthesis and evaluation of phthalazin-1(2H)-one derivatives for their anti-inflammatory activities have been explored. Some derivatives, including those related to the structure of interest, have shown significant activity compared to standard drugs such as indomethacin (Mosaad S M abd Alla et al., 2010).

Antimicrobial Activity

Phthalazin-1(2H)-one derivatives have been synthesized and identified to possess antimicrobial properties against a variety of bacterial and fungal strains. These compounds have been designed to explore their potential as novel antimicrobial agents, with several showing potent activity (M. El-Hashash et al., 2012). Additional studies have highlighted the broad-spectrum antibacterial activities of certain derivatives, showcasing their potential in treating various microbial infections (L. H. Al-Wahaibi et al., 2021).

Anti-proliferative Activities

The anti-proliferative effects of phthalazin-1(2H)-one derivatives against cancer cell lines have been investigated, with some compounds exhibiting potent activity against prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. These findings suggest the potential of these compounds in cancer research and therapy (L. H. Al-Wahaibi et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its chemical properties and potential uses. For example, it could be interesting to investigate its potential use as a drug or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-31-17-10-14(11-18(13-17)32-2)22-26-23(33-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)16-7-5-6-15(25)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZCAKSACEDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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